ethyl 4-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate
Description
Ethyl 4-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a piperazine-based compound featuring a coumarin (2H-chromen-2-one) core substituted with a methyl group at position 4. The piperazine ring is functionalized with an ethyl carboxylate ester and a methylene-linked coumarin moiety.
Properties
IUPAC Name |
ethyl 4-[(6-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-3-23-18(22)20-8-6-19(7-9-20)12-14-11-17(21)24-16-5-4-13(2)10-15(14)16/h4-5,10-11H,3,6-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGAHWLDIYUHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Piperazine Moiety: The coumarin derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Carboxylate Derivatives with Heterocyclic Substitutions
(a) Ethyl 4-[(3-adamantan-1-yl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate (Compound 1, )
- Structural Differences : Replaces the coumarin group with a 1,2,4-triazole-thione ring linked to an adamantane moiety.
- Demonstrated hypoglycemic activity in molecular docking studies targeting 11β-HSD1, suggesting metabolic regulation applications .
- Synthesis : Derived from adamantane-1-carbohydrazide via multi-step reactions, highlighting adaptability in introducing bulky substituents .
(b) N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3, )
- Structural Differences: Substitutes coumarin with a quinazolinone core and replaces the ethyl carboxylate with a carboxamide group.
- Functional Impact :
- Applications: Quinazolinone derivatives are explored for kinase inhibition and anticancer activity.
(c) Ethyl 4-(2-hydroxy-3-(9-oxo-9H-xanthen-2-yloxy)propyl)piperazine-1-carboxylate (XVIII, )
- Structural Differences: Incorporates a xanthenone moiety instead of coumarin, with a hydroxypropyl spacer.
- Functional Impact: Xanthenone’s extended aromatic system contributes to 94% inhibition of M. The hydroxypropyl group may improve solubility compared to the methylene-linked coumarin in the target compound.
Piperazine-Carboxylates with Aromatic Carbonyl Groups
(a) Ethyl 4-(2,6-difluorobenzoyl)piperazine-1-carboxylate (CAS 1024523-06-5, )
- Structural Differences : Replaces the coumarin-methyl group with a 2,6-difluorobenzoyl moiety.
- Functional Impact: Fluorine atoms enhance metabolic stability and binding through hydrophobic and electrostatic interactions.
(b) Ethyl 4-[2-(2,4-difluoroanilino)-2-oxoethyl]piperazine-1-carboxylate ()
- Structural Differences : Features a carbamoyl linker (NH-C=O) instead of the methylene group in the target compound.
- Substituted difluoroaniline may confer selectivity for fluorine-sensitive targets .
Biological Activity
Ethyl 4-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the available literature on its biological activity, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by a piperazine core substituted with a coumarin moiety. The structural formula can be represented as follows:
This structure contributes to its interaction with biological targets, enhancing its potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of coumarin derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains.
| Compound | Microbial Target | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | |
| Analogous Coumarin Derivative | Escherichia coli | 18 |
The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.
Antiviral Activity
Coumarin derivatives have also been investigated for their antiviral properties. For instance, studies have shown that certain coumarins possess activity against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
| Study | Virus Target | EC50 (µM) | Reference |
|---|---|---|---|
| This compound | HSV Type 1 | 25 | |
| Related Coumarin Compound | HIV Type 1 | 12 |
The antiviral mechanisms are thought to involve inhibition of viral replication and interference with viral entry into host cells.
Synthesis and Evaluation
A notable study synthesized this compound via a multi-step synthetic route involving the Biginelli reaction. The synthesized compound was evaluated for its biological activity through various assays, confirming its antimicrobial and antiviral efficacy.
Structure–Activity Relationship (SAR)
Research has shown that modifications to the coumarin moiety significantly affect biological activity. Compounds with electron-donating groups at specific positions on the aromatic ring demonstrated enhanced activity against microbial and viral targets.
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for confirming the structural integrity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for verifying substituent positions, particularly the coumarin methyl group and piperazine linkage. For example, the 1H NMR resonance for the methyl group on the coumarin ring typically appears as a singlet near δ 2.4–2.6 ppm, while the piperazine protons resonate as multiplets between δ 2.5–3.5 ppm . High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]+ or [M+Na]+) with an error margin <5 ppm.
Q. What synthetic routes are reported for preparing this compound, and what are their limitations?
- Answer : A common approach involves nucleophilic substitution between 4-bromomethyl-6-methylcoumarin and ethyl piperazine-1-carboxylate under basic conditions (e.g., K2CO3 in DMF). However, competing side reactions, such as ester hydrolysis or N-alkylation at alternate piperazine positions, require careful temperature control (40–60°C) and stoichiometric monitoring . Yield optimization often necessitates chromatographic purification (silica gel, hexane/EtOAc gradient).
Q. How can researchers assess preliminary bioactivity in vitro?
- Answer : Standard assays include enzyme inhibition studies (e.g., prolyl hydroxylase PHD2, given structural similarity to tert-butyl piperazine inhibitors in ) using ELISA or fluorescence-based kits. Cell viability assays (MTT or resazurin) in cancer or hypoxia-related cell lines (e.g., HepG2 or HeLa) can screen for antiproliferative effects at concentrations ≤50 μM .
Advanced Research Questions
Q. How can conflicting bioactivity data between structural analogs be resolved?
- Answer : Discrepancies often arise from stereoelectronic effects or solubility differences. For example, tert-butyl analogs ( ) may exhibit higher lipophilicity (logP >3.5) compared to the ethyl ester variant (logP ~2.8), impacting membrane permeability. Use quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., Hammett σ values) with IC50 trends . Validate via molecular dynamics simulations of ligand-receptor interactions.
Q. What crystallographic strategies are recommended for resolving ambiguities in solid-state conformation?
- Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) is optimal. Key parameters include:
- Data collection : Mo Kα radiation (λ = 0.71073 Å), θ range 2–25°, completeness >99%.
- Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen bonding networks (e.g., coumarin carbonyl to piperazine NH) should be analyzed using ORTEP-3 for graphical representation .
- Validation : R1 <0.05 and wR2 <0.10 for high-confidence structures.
Q. How can solubility and bioavailability be optimized without compromising target affinity?
- Answer : Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) at the piperazine N-4 position while retaining the coumarin core. For example, replace the ethyl ester with a morpholine carboxamide to enhance aqueous solubility (logS >−3.0) while maintaining π-π stacking with hydrophobic enzyme pockets . Validate via HPLC-UV (C18 column, acetonitrile/water gradient) and parallel artificial membrane permeability assay (PAMPA).
Methodological Notes
- Data Contradiction Analysis : When bioactivity varies between batches, verify purity via HPLC (≥95% by area) and confirm absence of regioisomers (e.g., N-alkylation at piperazine N-1 vs. N-4) using 2D NMR (COSY, HSQC) .
- Experimental Design : For enzyme assays, include positive controls (e.g., Izilendustat in ) and triplicate measurements to minimize inter-assay variability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
